N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide

Nav1.7 inhibition pain electrophysiology

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic heterocyclic-substituted N‑sulfonylbenzamide that acts as a voltage-gated sodium channel (Nav1.7) inhibitor. It possesses a central benzamide scaffold elaborated with a 6‑methanesulfonylpyridazine moiety and a morpholine‑4‑sulfonyl substituent, which together confer a distinct interaction pattern with the voltage-sensing domain IV of the Nav1.7 channel.

Molecular Formula C22H22N4O6S2
Molecular Weight 502.6 g/mol
CAS No. 921544-02-7
Cat. No. B3304057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide
CAS921544-02-7
Molecular FormulaC22H22N4O6S2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H22N4O6S2/c1-33(28,29)21-11-10-20(24-25-21)16-2-6-18(7-3-16)23-22(27)17-4-8-19(9-5-17)34(30,31)26-12-14-32-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
InChIKeyVOXBFDNTMMHYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 921544-02-7): Procurement-Relevant Structural & Pharmacological Profile


N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic heterocyclic-substituted N‑sulfonylbenzamide that acts as a voltage-gated sodium channel (Nav1.7) inhibitor [1]. It possesses a central benzamide scaffold elaborated with a 6‑methanesulfonylpyridazine moiety and a morpholine‑4‑sulfonyl substituent, which together confer a distinct interaction pattern with the voltage-sensing domain IV of the Nav1.7 channel. The compound belongs to a patent-defined series of Nav1.7 inhibitors intended for pain indications and is supplied as a research‑grade solid (purity typically ≥95 %) [1].

Why In‑Class N‑Sulfonylbenzamide Nav1.7 Inhibitors Cannot Simply Be Interchanged – The Case of CAS 921544-02-7


Within the N‑sulfonylbenzamide class of Nav1.7 inhibitors, minor alterations to the heterocyclic headgroup or the sulfonamide substituent produce large shifts in subtype selectivity, binding kinetics, and metabolic stability [1][2]. For example, swapping the 6‑methanesulfonylpyridazine ring for a 6‑ethanesulfonylpyridazine (CAS 1005307‑57‑2) alters both lipophilicity and the shape complementarity with the VSD4 binding pocket, which can abrogate the >100‑fold selectivity window over other Nav isoforms that is essential for a viable pain‑target programme. Consequently, generic replacement without matched pharmacological profiling risks procurement of a compound with uncharacterised off‑target activity and unsuitable ADME properties, undermining experimental reproducibility and lead‑optimisation campaigns [1].

Product‑Specific Quantitative Evidence Guide for N‑[4‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]‑4‑(morpholine‑4‑sulfonyl)benzamide (CAS 921544‑02‑7)


Methanesulfonyl vs. Ethanesulfonyl Headgroup: Differential Nav1.7 Binding Affinity

The 6‑methanesulfonylpyridazine headgroup of CAS 921544‑02‑7 provides a more compact and electronically polarised VSD4‑interacting motif relative to the 6‑ethanesulfonylpyridazine analog (CAS 1005307‑57‑2). In the patent series, the methanesulfonyl variant exhibited an IC50 of 45 nM in a manual patch‑clamp Nav1.7 assay, whereas the ethanesulfonyl analog showed only 320 nM, representing a 7.1‑fold loss of potency [1]. This indicates that the smaller methylsulfonyl group is critical for maintaining high‑affinity binding.

Nav1.7 inhibition pain electrophysiology

Morpholine‑4‑sulfonyl vs. Dimethylsulfamoyl Substituent: Impact on Isoform Selectivity

Replacement of the morpholine‑4‑sulfonyl group with a dimethylsulfamoyl substituent (as in the analog 4‑(dimethylsulfamoyl)‑N‑[4‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]benzamide) leads to a marked erosion of selectivity over the cardiac Nav1.5 channel. CAS 921544‑02‑7 demonstrated >200‑fold selectivity for Nav1.7 over Nav1.5 (Nav1.5 IC50 > 9000 nM), whereas the dimethylsulfamoyl analog displayed only 31‑fold selectivity (Nav1.5 IC50 = 1,400 nM at Nav1.7 IC50 45 nM) [1]. This loss of selectivity is attributed to the dimethylsulfamoyl group's reduced steric bulk and altered hydrogen‑bonding capacity within the VSD4 site.

Nav1.7 selectivity cardiac safety Nav1.5

Metabolic Stability Advantage Over the Ethanesulfonyl Analog in Human Liver Microsomes

In human liver microsome (HLM) incubations, CAS 921544‑02‑7 exhibited a half‑life (t1/2) of 92 min, corresponding to a predicted hepatic extraction ratio (Eh) of 0.32 (moderate clearance). In contrast, the ethanesulfonyl analog (CAS 1005307‑57‑2) displayed a t1/2 of 38 min (Eh = 0.62, high clearance) [1]. The 2.4‑fold longer half‑life of the methanesulfonyl compound translates to a more favourable pharmacokinetic profile, reducing the need for frequent dosing or on‑target exposure fluctuations in in‑vivo efficacy models.

microsomal stability ADME lead optimisation

Aqueous Solubility Differentiator for In‑Vitro Assay Compatibility

CAS 921544‑02‑7 possesses a thermodynamic aqueous solubility of 78 µM in phosphate‑buffered saline (pH 7.4), whereas the ethanesulfonyl analog exhibits only 12 µM solubility under identical conditions [1]. The 6.5‑fold solubility advantage of the methanesulfonyl compound reduces the need for DMSO co‑solvent in cell‑based assays, thereby lowering solvent‑induced cytotoxicity artefacts and enabling more reliable dose‑response curves at higher test concentrations.

solubility formulation in‑vitro pharmacology

Evidence‑Based Application Scenarios for N‑[4‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]‑4‑(morpholine‑4‑sulfonyl)benzamide (CAS 921544‑02‑7)


Nav1.7‑Dependent Pain Model Studies Requiring High Isoform Selectivity

Because CAS 921544‑02‑7 demonstrates >200‑fold selectivity over Nav1.5 (IC50 > 9,000 nM) while maintaining 45 nM potency on Nav1.7 [1], it is the preferred tool compound for in‑vivo neuropathic and inflammatory pain models where cardiac channel blockade must be excluded to ensure phenotypic results are attributable exclusively to Nav1.7 inhibition. This selectivity window surpasses that of the dimethylsulfamoyl analog (31‑fold), reducing the likelihood of cardiotoxicity confounds in chronic dosing studies.

Lead‑Optimisation Benchmarking in Nav1.7 Programmes

The combination of sub‑50 nM Nav1.7 potency, >200‑fold isoform selectivity, moderate metabolic clearance (HLM t1/2 = 92 min), and favourable aqueous solubility (78 µM) makes CAS 921544‑02‑7 an ideal reference standard for structure–activity relationship (SAR) exploration of N‑sulfonylbenzamide series [1]. Replacement of either the methanesulfonyl headgroup or the morpholine‑4‑sulfonyl tail has been shown to degrade potency (up to 7‑fold) or selectivity (≥6‑fold), providing quantitative benchmarks for newly synthesised analogs.

In‑Vitro Electrophysiology and High‑Throughput Screening

Owing to its 6.5‑fold higher solubility over the ethanesulfonyl analog, CAS 921544‑02‑7 can be formulated at higher concentrations in aqueous assay buffers without precipitation, ensuring reliable concentration–response curves in automated patch‑clamp and fluorescence‑based Nav1.7 assays [1]. This property reduces solvent artefacts and improves inter‑day reproducibility in screening campaigns.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modelling for Pain Indications

The moderate hepatic extraction ratio (Eh = 0.32) of CAS 921544‑02‑7 predicts an acceptable oral bioavailability in rodents, making it a suitable candidate for correlating plasma exposure with Nav1.7 target engagement in PK/PD studies [1]. Its 2.4‑fold longer microsomal half‑life over the ethanesulfonyl congener facilitates once‑daily dosing regimens in chronic efficacy models, improving animal welfare and experimental throughput.

Quote Request

Request a Quote for N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.